molecular formula C21H36O4 B1209427 EBELACTONE B

EBELACTONE B

Cat. No.: B1209427
M. Wt: 352.5 g/mol
InChI Key: UNBMQQNYLCPCHS-UHFFFAOYSA-N
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Description

Ebelactone B is a macrocyclic β-lactone natural product originally isolated from actinomycetes of the genus Streptomyces . It acts as a potent, irreversible inhibitor of a broad range of serine hydrolases, including esterases, lipases, and N-formylmethionine aminopeptidase, by acylating the active site serine residue via its strained β-lactone moiety . This mechanism underpins its diverse research applications. In biochemical research, this compound is utilized to suppress fat absorption by inhibiting intestinal lipase and to study the regulation of prenylated protein function via inhibition of prenylated methylated protein methyl esterase (PMPMEase) . It also demonstrates immunostimulating and anti-inflammatory properties in model systems and can suppress platelet aggregation by inhibiting a cathepsin A/deamidase . Furthermore, this compound inhibits cutinases produced by fungal plant pathogens, blocking the initial step of plant infection and protecting human epidermal tissue from pathogenic yeast, highlighting its value in plant pathology and dermatology research . The compound is supplied with a minimum purity of ≥99% and has a molecular formula of C 21 H 36 O 4 and a molecular weight of 352.5 g/mol . It is typically stored at 4°C . This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

3-ethyl-4-(9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBMQQNYLCPCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OC1=O)C(C)CC(=CC(C)C(=O)C(C)C(C(C)CC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polyketide Synthase (PKS) Pathway

This compound is biosynthesized via a type I modular PKS system in Streptomyces aburaviensis. Unlike typical polyketides, the ebelactone PKS lacks a terminal thioesterase (TE) domain, which is typically responsible for macrocyclization. Instead, cyclization occurs through a non-enzymatic process involving a β-hydroxyacyl thioester intermediate. Isotopic labeling studies using sodium [1-13C, 18O2]propionate demonstrated that all oxygen atoms in the β-lactone ring originate from the precursor carboxylic acid, confirming that ring closure involves nucleophilic attack of the β-hydroxy group onto the carbonyl carbon.

Key Biosynthetic Steps

  • Chain Elongation : The PKS assembles the linear polyketide chain through sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units.

  • β-Hydroxyacyl Thioester Formation : The terminal module generates a β-hydroxyacyl-S-enzyme intermediate.

  • Non-Enzymatic Cyclization : The β-hydroxy group attacks the thioester carbonyl, releasing the enzyme and forming the β-lactone ring. This step occurs spontaneously in aqueous ethanol, as demonstrated by the quantitative cyclization of the N-acetylcysteamine (NAC) thioester analog.

Isotopic Tracer Studies

Labeling experiments revealed that 18O from [18O2]propionate is retained at all oxygen sites in this compound, supporting a unified biosynthetic mechanism for both the lactone and side-chain hydroxyl groups. This contrasts with TE-dependent systems, where oxygen incorporation patterns differ.

Chemical Synthesis of this compound

Total Synthesis Strategies

The first total synthesis of this compound was achieved by Ian Paterson and Michael V. Perkins in 1995, leveraging acyclic stereocontrol and fragment coupling. Subsequent refinements have improved yields and scalability.

Retrosynthetic Analysis

Paterson’s approach disconnects this compound into three key fragments (Figure 1):

  • C1–C8 Macrocycle Precursor : Containing the β-lactone core.

  • C9–C21 Side Chain : A polypropionate segment with four stereogenic centers.

  • C22–C26 Alkyl Tail : A simple ethyl group introduced late in the synthesis.

C1–C8 Macrocycle Precursor

The β-lactone ring is constructed via an Ireland-Claisen rearrangement, a method optimized for scalability and stereoselectivity. Starting from (S)-lactic acid, the sequence involves:

  • Dioxolanone Formation : Protection of the β-hydroxy acid as a dioxolanone.

  • Enolate Alkylation : Installation of the C6 stereocenter using methallyl bromide and tin(II) triflate.

  • Lactonization : Acid-mediated cyclization to form the β-lactone (77% yield, >20:1 dr).

C9–C21 Side Chain

The side chain is synthesized via iterative aldol reactions:

  • Tin-Mediated Aldol Coupling : Ensures “all-syn” stereochemistry in the polypropionate backbone.

  • TMS-Protected Intermediates : Facilitate purification and prevent epimerization.

  • Ireland-Claisen Rearrangement : Achieves C14–C15 E-alkene geometry (89% yield, 15:1 dr).

Yamaguchi Esterification

The C1–C8 and C9–C21 fragments are joined under Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP), affording the linear precursor in 99% yield.

Ring-Closing Metathesis (RCM)

A Grubbs II catalyst mediates RCM to form the 14-membered macrocycle. Key optimizations include:

  • Solvent : Dichloromethane at 40°C.

  • Catalyst Loading : 10 mol% for complete conversion.

Final Functionalization

The ethyl side chain is introduced via Wittig olefination, followed by global deprotection (TBAF, HF-pyridine) to yield this compound (21% overall yield from Roche ester).

Comparative Analysis of Preparation Methods

Biosynthesis vs. Chemical Synthesis

Parameter Biosynthesis Chemical Synthesis
Yield 0.5–1.2 mg L⁻¹ (fermentation)21% (multi-step synthesis)
Stereoselectivity Complete (enzyme-controlled)>20:1 dr (Ireland-Claisen)
Scalability Limited by fermentation capacityGram-scale demonstrated
Key Advantage Sustainability (aqueous conditions)Precision in stereochemical control

Challenges and Innovations

  • β-Lactone Stability : The lactone ring is sensitive to nucleophiles and heat, necessitating late-stage cyclization in synthetic routes.

  • PKS Engineering : Heterologous expression of the ebelactone PKS in E. coli remains elusive due to the lack of a TE domain.

Physicochemical Properties of this compound

Property Value Source
Molecular FormulaC₂₁H₃₆O₄
Molecular Weight352.51 g mol⁻¹
Melting Point77°C
Boiling Point475.5°C at 760 mmHg
SolubilitySoluble in ethanol, insoluble in water
IC₅₀ (Pancreatic Lipase)0.0008 μg mL⁻¹

Chemical Reactions Analysis

Types of Reactions

EBELACTONE B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound .

Scientific Research Applications

EBELACTONE B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of EBELACTONE B involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ebelactone A

Ebelactone A (CAS: 883499-24-9) shares a nomenclature lineage with Ebelactone B but differs significantly in structure and function.

Property This compound Ebelactone A
Molecular Formula C₂₄H₄₀O₄ () / C₂₁H₃₆O₄ () C₆H₃BrClF ()
Molecular Weight 352.51 g/mol () 217.45 g/mol (calculated)
Structure Oxetanone lactone with alkyl chains Halogenated aromatic compound
Bioactivity Kininase inhibition, anti-tumor Not explicitly reported
Applications Hypertension, cancer research Unknown; limited data

Key Differences :

  • Structural Complexity : this compound is a macrocyclic lactone, while Ebelactone A is a small halogenated aromatic compound ().
  • Biological Role : this compound’s kininase inhibition and anti-hypertensive effects are absent in Ebelactone A, which lacks documented pharmacological activity ().

Comparison with Functionally Similar Compounds

Monolinolenin (Glyceryl Monolinolenate)

Monolinolenin (CAS: 26545-75-5) shares the molecular formula C₂₁H₃₆O₄ with this compound (as per ) but has distinct functional applications.

Property This compound Monolinolenin
Molecular Formula C₂₄H₄₀O₄ () / C₂₁H₃₆O₄ () C₂₁H₃₆O₄ ()
Structure Macrocyclic lactone Glyceride ester of linolenic acid
Bioactivity Enzyme inhibition, anti-tumor Lipid metabolism modulation
Applications Hypertension, oncology Industrial emulsifiers, nutraceuticals

Key Differences :

  • Mechanism: this compound targets kininase and sodium retention pathways (), whereas Monolinolenin functions in lipid digestion and absorption.
  • Therapeutic vs.

Research Findings and Discrepancies

  • Anti-Hypertensive Efficacy: this compound outperformed lisinopril (an ACE inhibitor) in DOCA-salt hypertension models, reducing cardiac hypertrophy and sodium retention ().
  • Formula Discrepancy : Conflicting molecular formulas (C₂₄H₄₀O₄ vs. C₂₁H₃₆O₄) highlight the need for standardized characterization ().
  • Synthetic Challenges: No efficient synthesis routes for this compound have been reported, limiting its scalability compared to simpler compounds like Monolinolenin ().

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for investigating EBELACTONE B's antihypertensive mechanisms?

  • Methodological Answer: Use Sprague-Dawley rats with deoxycorticosterone acetate (DOCA)-salt-induced hypertension. Measure systolic blood pressure weekly via non-invasive tail-cuff plethysmography and validate with direct intra-arterial mean blood pressure measurements in conscious, unrestrained rats. Include control groups treated with vehicle and reference agents (e.g., lisinopril) to isolate this compound-specific effects. Ensure sample sizes ≥5 per group for statistical robustness.

Q. Which physiological parameters should be prioritized when assessing this compound's efficacy in hypertension studies?

  • Methodological Answer: Track systolic blood pressure (SBP), mean arterial pressure (MAP), sodium concentrations (serum, cerebrospinal fluid, erythrocytes), and left ventricular weight. These metrics correlate with systemic sodium retention and end-organ damage. For example, this compound reduced SBP from 195±7 mmHg to 146±1 mmHg in DOCA-salt rats, alongside normalized sodium levels and cardiac hypertrophy.

Q. How should researchers design dose-response studies for this compound?

  • Methodological Answer: Employ a logarithmic dosing range (e.g., 0.1–10 mg/kg/day) administered orally. Use DOCA-salt hypertensive rats and monitor blood pressure weekly. Include a negative control (vehicle) and positive control (e.g., HOE140 for bradykinin receptor antagonism). Terminate the study at 4–6 weeks to assess chronic effects. Data should be analyzed via ANOVA with post-hoc tests for dose-dependent trends.

Advanced Research Questions

Q. How can contradictions between this compound's efficacy and other antihypertensives (e.g., lisinopril) be resolved?

  • Methodological Answer: Conduct parallel studies under identical conditions to compare mechanistically distinct agents. For example, while lisinopril (ACE inhibitor) failed to suppress DOCA-salt hypertension, this compound (kininase inhibitor) achieved full inhibition. Use receptor antagonists (e.g., HOE140) to confirm pathway specificity. Analyze sodium retention and bradykinin levels to differentiate modes of action.

Q. What experimental protocols validate the role of bradykinin pathways in this compound's antihypertensive effects?

  • Methodological Answer: Co-administer this compound with HOE140 (bradykinin B2 receptor antagonist) via subcutaneous infusion. If HOE140 reverses blood pressure normalization (e.g., restoring SBP to 195±7 mmHg), it confirms bradykinin-mediated efficacy. Quantify urinary kinin levels via ELISA to correlate with hemodynamic outcomes.

Q. How can researchers optimize protocols for prolonged this compound administration in chronic models?

  • Methodological Answer: Use telemetry for continuous blood pressure monitoring to minimize handling stress. Administer this compound daily via oral gavage at consistent times. Terminate the study at 10 weeks to assess long-term sodium balance and cardiac remodeling. Document compound stability (e.g., storage at −20°C, reconstitution in saline) to ensure reproducibility.

Q. What strategies address variability in sodium retention measurements across studies?

  • Methodological Answer: Standardize sample collection times (e.g., fasting vs. postprandial) and use ion-selective electrodes for sodium quantification. In this compound studies, serum sodium decreased from 148±2 mM to 140±1 mM, while cerebrospinal fluid sodium dropped by 8%. Replicate these protocols and include internal controls (e.g., spiked samples) to validate assays.

Data Analysis & Reproducibility

Q. How should researchers handle conflicting data on this compound's organ-specific effects?

  • Methodological Answer: Perform subgroup analyses (e.g., cardiac vs. renal tissues) and use multivariate regression to adjust for confounders like age or baseline sodium intake. In cases of contradiction, re-evaluate assay sensitivity (e.g., gravimetric vs. echocardiographic left ventricular weight measurements). Cross-validate findings with independent methods, such as histopathology.

Q. What steps ensure reproducibility of this compound's hemodynamic outcomes?

  • Methodological Answer: Publish detailed protocols for DOCA-salt hypertension induction (e.g., uninephrectomy, 1% NaCl drinking water) and this compound administration. Share raw data for blood pressure trajectories and sodium assays in supplementary materials. Use blinded data collection and analysis to reduce bias.

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